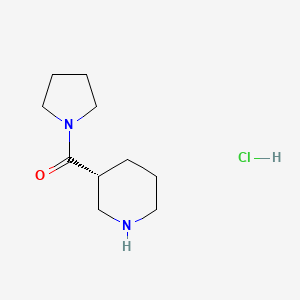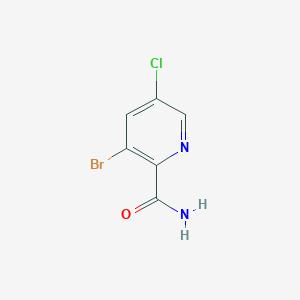
Methyl-2-Amino-3-(Pyrimidin-5-yl)propanoat-Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrido[2,3-d]pyrimidin-5-on-Derivaten
Diese Verbindung dient als Vorläufer bei der Synthese neuer Pyrido[2,3-d]pyrimidin-5-on-Derivate. Diese Derivate werden erhalten, wenn 5-Acetyl-4-aminopyrimidine, die mit Carbonsäureanhydriden oder Säurechloriden acyliert werden, unter Rückfluss mit MeONa in BuOH erhitzt werden . Die resultierenden Verbindungen weisen eine breite Palette biologischer Aktivitäten auf, darunter antiproliferative und antimikrobielle Wirkungen.
Anwendungsgebiete in der Entzündungshemmung
Methyl-2-Amino-3-(Pyrimidin-5-yl)propanoat-Hydrochlorid wird bei der Entwicklung von entzündungshemmenden Mitteln eingesetzt. Pyrimidin-Derivate zeigen potente entzündungshemmende Wirkungen durch Hemmung der Expression und Aktivität wichtiger Entzündungsmediatoren . Dies umfasst die Unterdrückung von Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase und Tumornekrosefaktor-α.
Antitumor-Aktivität
Derivate dieser Verbindung haben vielversprechende Ergebnisse in Antitumor-Anwendungen gezeigt. So wurde beispielsweise festgestellt, dass Piritrexim, ein Derivat, die Dihydrofolat-Reduktase (DHFR) hemmt und signifikante Antitumor-Effekte auf Karzinosarkome bei Ratten zeigt .
Breites therapeutisches Potenzial
Das Pyrimidin-Gerüst, zu dem this compound beiträgt, ist bekannt für seine therapeutischen Anwendungen in verschiedenen Bereichen. Dazu gehören antimikrobielle, antimalaria, antivirale, antikanker, antileishmaniale, entzündungshemmende, analgetische, antikonvulsive, antihypertensive und antioxidative Anwendungen .
Hemmung der cyclinabhängigen Kinase (CDK4)
Pyrido[2,3-d]pyrimidin-7-on-Derivate, die aus dieser Verbindung synthetisiert werden, wirken als Inhibitoren der cyclinabhängigen Kinase (CDK4), die in der Zellzyklusregulation eine wichtige Rolle spielt. Diese Inhibitoren zeichnen sich durch ihr Potenzial in der Krebstherapie aus .
Antimikrobielle und antivirale Aktivitäten
Die Derivate der Verbindung werden auch hinsichtlich ihrer antimikrobiellen und antiviralen Aktivitäten untersucht. Sie gehören zu einer Klasse von Verbindungen, die gegen eine Vielzahl mikrobieller und viraler Krankheitserreger wirksam waren und zur Entwicklung neuer Behandlungen für Infektionskrankheiten beitragen .
Safety and Hazards
According to Sigma-Aldrich, the compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . The compound is classified as Eye Irrit. 2, indicating that it causes eye irritation .
Eigenschaften
IUPAC Name |
methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIJOWUQDFPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)

![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)

![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)


methanone](/img/structure/B1409082.png)





